molecular formula C6H5BrOS B186591 3-Bromo-5-methylthiophene-2-carbaldehyde CAS No. 36155-82-5

3-Bromo-5-methylthiophene-2-carbaldehyde

Cat. No.: B186591
CAS No.: 36155-82-5
M. Wt: 205.07 g/mol
InChI Key: ZKIPMYBKNJQSKR-UHFFFAOYSA-N
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Description

3-Bromo-5-methylthiophene-2-carbaldehyde is an organic compound with the molecular formula C6H5BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine and aldehyde functional groups, which make it a valuable intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-methylthiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-methylthiophene-2-carbaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-5-methylthiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylthiophene-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine and aldehyde groups play crucial roles in facilitating various transformations. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylthiophene-5-carbaldehyde
  • 2-Bromo-5-methylthiophene
  • 3-Methylthiophene-2-carbaldehyde

Uniqueness

3-Bromo-5-methylthiophene-2-carbaldehyde is unique due to the specific positioning of its bromine and aldehyde groups, which confer distinct reactivity and properties.

Properties

IUPAC Name

3-bromo-5-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIPMYBKNJQSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355998
Record name 3-bromo-5-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36155-82-5
Record name 3-bromo-5-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Bromo-5-methylthiophene-2-carbaldehyde in the synthesis of the photochromic compound described in the research?

A1: this compound serves as a crucial starting material in the synthesis of 1,2-bis[2-methyl-5-(2-(1,3-dioxolane))-thien-3-yl]perfluorocyclopentene, a novel photochromic compound []. The synthesis involves protecting the carbonyl group of this compound as a dioxolane acetal before coupling it with a fluorinated ring []. This process highlights the compound's versatility as a building block in organic synthesis, particularly for creating photochromic materials.

Q2: What structural features of the synthesized photochromic compound contribute to its potential for photochromic reactivity in the crystalline phase?

A2: The research highlights several structural features of the final photochromic compound, derived from this compound, that are crucial for its photochromic activity in crystalline form []:

  • Antiparallel conformation: The molecule adopts an antiparallel conformation in the crystal lattice, which is essential for efficient photocyclization [].
  • Distance between reactive carbons: The distance between the reactive carbon atoms (C6-C14) is 3.67 Å, which is short enough to facilitate the photocyclization reaction in the solid state [].
  • Stable substituents: The presence of stable 1,3-dioxolane substituent groups enhances the overall stability of the compound under normal conditions [].

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